molecular formula C14H18N2O B14299916 (1Z)-6-Ethyl-3,3-dimethyl-2,5-dihydro-1,5-benzodiazocin-4(3H)-one CAS No. 112613-46-4

(1Z)-6-Ethyl-3,3-dimethyl-2,5-dihydro-1,5-benzodiazocin-4(3H)-one

Cat. No.: B14299916
CAS No.: 112613-46-4
M. Wt: 230.31 g/mol
InChI Key: KBZBOXWTENNTOU-UHFFFAOYSA-N
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Description

(1Z)-6-Ethyl-3,3-dimethyl-2,5-dihydro-1,5-benzodiazocin-4(3H)-one is a complex organic compound with a unique structure that includes a benzodiazocin ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-6-Ethyl-3,3-dimethyl-2,5-dihydro-1,5-benzodiazocin-4(3H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade catalysts, to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

(1Z)-6-Ethyl-3,3-dimethyl-2,5-dihydro-1,5-benzodiazocin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(1Z)-6-Ethyl-3,3-dimethyl-2,5-dihydro-1,5-benzodiazocin-4(3H)-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Researchers are exploring its potential as a pharmaceutical agent due to its unique structure.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (1Z)-6-Ethyl-3,3-dimethyl-2,5-dihydro-1,5-benzodiazocin-4(3H)-one involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    (1Z)-3H-1,2-Diazonine: A compound with a similar diazocin ring structure.

    Geranyl Pyrophosphate Derivatives: Compounds that undergo similar cyclization reactions.

Uniqueness

(1Z)-6-Ethyl-3,3-dimethyl-2,5-dihydro-1,5-benzodiazocin-4(3H)-one is unique due to its specific substituents and the resulting chemical properties. Its structure allows for unique interactions and reactivity compared to other similar compounds.

Properties

112613-46-4

Molecular Formula

C14H18N2O

Molecular Weight

230.31 g/mol

IUPAC Name

6-ethyl-3,3-dimethyl-1,2-dihydro-1,5-benzodiazocin-4-one

InChI

InChI=1S/C14H18N2O/c1-4-11-10-7-5-6-8-12(10)15-9-14(2,3)13(17)16-11/h5-8,15H,4,9H2,1-3H3

InChI Key

KBZBOXWTENNTOU-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=O)C(CNC2=CC=CC=C21)(C)C

Origin of Product

United States

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